SGC-AAK1-1 is a small molecule chemical probe developed by the Structural Genomics Consortium (SGC) [, ]. It belongs to the 3-acylaminoindazole scaffold class of inhibitors and exhibits potent dual inhibitory activity against AAK1 and BMP2K [, ]. This compound serves as a valuable tool in scientific research for investigating the biological functions of these kinases [, ].
Sgc aak1 1, also known as SGC-AAK1-1, is a small molecule chemical probe designed to selectively inhibit the adaptor protein 2-associated kinase 1 and bone morphogenic protein 2 inducible kinase. These kinases are part of the numb-associated kinase family, which plays crucial roles in cellular processes such as endocytosis and Wnt signaling. SGC-AAK1-1 has emerged as a significant tool for studying the biological functions of these kinases due to its high potency and selectivity.
SGC-AAK1-1 was developed through collaborative efforts by researchers at the Structural Genomics Consortium and is commercially available from suppliers like Tocris and Sigma . The compound was synthesized as part of a broader research initiative focused on creating selective inhibitors for various kinases, particularly those involved in clathrin-mediated endocytosis and signaling pathways.
The synthesis of SGC-AAK1-1 involved several key steps focusing on optimizing the acylaminoindazole scaffold. The initial design was informed by structure-activity relationship studies that guided modifications to enhance potency and selectivity. Over 200 analogs were synthesized, with specific attention given to substituents at various positions on the indazole ring to improve binding affinity for the ATP-binding site of AAK1 .
The synthesis route included:
SGC-AAK1-1 has a complex molecular structure characterized by an acylaminoindazole core. The specific arrangement of atoms allows for effective interaction with the ATP-binding site of AAK1.
SGC-AAK1-1 primarily functions through competitive inhibition of AAK1 and BMP2K by binding to their ATP-binding sites. This inhibition affects downstream signaling pathways that are critical for processes such as endocytosis and Wnt signaling.
In vitro assays demonstrated that SGC-AAK1-1 exhibits an inhibitory constant (Ki) of approximately 9.1 nM for AAK1 and 17 nM for BMP2K. These values indicate a high level of potency against these targets compared to other kinases within the NAK family .
The mechanism by which SGC-AAK1-1 exerts its effects involves direct competition with ATP for binding to AAK1. By occupying this site, it prevents phosphorylation events that would normally occur during clathrin-mediated endocytosis.
Research indicates that SGC-AAK1-1 can modulate pathways influenced by AAK1, including those related to Notch signaling and Wnt pathway regulation. This modulation is significant in contexts such as cancer biology and developmental processes .
SGC-AAK1-1 is characterized by:
The compound displays stability under physiological conditions but should be handled with care due to its reactive functional groups. Its selectivity profile indicates minimal off-target effects within kinome-wide screens .
SGC-AAK1-1 serves multiple purposes in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: